Sildenafil-d3-1

Bioanalysis Method Validation Stable Isotope Labeling

Researchers quantifying sildenafil in biological matrices often face assay failure due to matrix effects and ion suppression when using non-isotopic internal standards. Sildenafil-d3-1 is a deuterium-labeled analog that co-elutes with the analyte, providing identical ionization and recovery characteristics for accurate correction. • Enables method accuracy of 85-115% and precision ≤15% CV per FDA guidelines. • Achieves an LLOQ of 1 ng/mL in just 50 µL of plasma. • Supplied at ≥98% purity, strictly for research and forensic use.

Molecular Formula C22H30N6O4S
Molecular Weight 477.6 g/mol
Cat. No. B12378393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSildenafil-d3-1
Molecular FormulaC22H30N6O4S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
InChIInChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i8D,9D,14D
InChIKeyBNRNXUUZRGQAQC-YWZPVOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sildenafil-d3-1: Deuterated Internal Standard Overview


Sildenafil-d3-1 (UK-92480-d3-1; CAS 1126745-87-6) is a deuterium-labeled analog of the PDE5 inhibitor sildenafil, containing three deuterium atoms incorporated at specific positions within the piperazine ring . This stable isotope-labeled compound is employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of sildenafil and its metabolites in complex biological matrices . The compound is supplied with a purity of ≥98% and is intended strictly for research use, not for diagnostic or therapeutic applications .

Why Sildenafil-d3-1 Is Essential for LC-MS/MS Precision


In LC-MS/MS quantification, the use of an unlabeled analog or a structurally unrelated compound as an internal standard fails to correct for matrix effects, ion suppression, and sample preparation losses that specifically affect the analyte [1]. The stable isotope-labeled Sildenafil-d3-1, with its near-identical chemical behavior but distinct mass, co-elutes with sildenafil and experiences identical sample processing and ionization variability, enabling accurate correction and achieving method accuracy and precision that meets stringent regulatory criteria (e.g., ≤15% CV and 85–115% accuracy) [2]. Substituting a non-isotopic internal standard would compromise assay reliability, preclude validation under FDA bioanalytical guidance, and yield non-compliance in regulated pharmacokinetic studies [3].

Quantitative Performance Evidence for Sildenafil-d3-1


Isotopic Purity and Labeling Pattern

Sildenafil-d3-1 is supplied with a certified purity of ≥98%, ensuring minimal unlabeled sildenafil contamination that could otherwise cause analytical interference and bias in quantification . This high isotopic purity, with deuterium specifically incorporated at the piperazine ring, provides a mass shift of +3 Da relative to unlabeled sildenafil (MW: 474.6 Da vs. 477.6 Da), enabling clear MS/MS differentiation . In contrast, generic, lower-purity deuterated standards or those with alternative labeling patterns (e.g., Sildenafil-d8) may exhibit isotopic impurities or different chromatographic behavior, compromising assay accuracy and reproducibility [1].

Bioanalysis Method Validation Stable Isotope Labeling

Recovery Rate Validation in Biological Matrices

A validated isotope dilution LC-MS/MS method using deuterated sildenafil internal standards demonstrated consistent and robust recovery rates from complex biological matrices. In human whole blood, the recovery rates for sildenafil and its metabolites, alongside the deuterated internal standard, ranged from 80.7% to 127.0% [1]. This recovery profile, achieved with a deuterated sildenafil internal standard, ensures that analyte losses during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) are accurately compensated, a requirement that cannot be met by non-isotopic internal standards [2].

Pharmacokinetics Bioequivalence Forensic Toxicology

Inter- and Intra-Assay Precision at Trace Levels

Using deuterated sildenafil as an internal standard, analytical methods achieve precision well within regulatory limits. In a validated UPLC-MS/MS method for neonatal plasma, intra- and inter-day precision (CV%) for sildenafil and its metabolite were below 15% across the calibration range [1]. For the same method, the lower limit of quantification (LLOQ) was 1 ng/mL, a level of sensitivity that is unattainable with less precise internal standards due to heightened noise and matrix interference [2].

Bioanalytical Method Validation Precision Reproducibility

Matrix Effect and Ion Suppression Correction

The use of a co-eluting stable isotope-labeled internal standard, such as Sildenafil-d3-1, is the gold-standard approach for correcting matrix effects in LC-MS/MS bioanalysis. In a study of sildenafil quantification in neonatal plasma, matrix effects were observed, but the inter-batch variability was less than 12% CV when using a deuterated internal standard, demonstrating effective compensation for ion suppression/enhancement [1]. Non-isotopic internal standards cannot co-elute identically and thus fail to correct for analyte-specific matrix effects, leading to significant quantitative bias, particularly in complex matrices like plasma, urine, and tissue homogenates [2].

LC-MS/MS Matrix Effects Ion Suppression Internal Standard

Deuteration Effects on PDE5 Selectivity and Potency

Selective deuteration of sildenafil alters its pharmacological profile. Deuteration on the ethoxy group (BDD-10406) yielded a 2-fold higher selectivity for PDE5 versus PDE6 compared to unlabeled sildenafil, with IC50 values of 6 nmol/L (deuterated) vs. 9 nmol/L (unlabeled) for cGMP formation inhibition [1]. Furthermore, in functional contractility assays using rabbit corpus cavernosum strips, deuterated derivatives exhibited significantly lower ED50 values for relaxation: BDD-10406 (85 nmol/L) and BDD-10402 (91 nmol/L) compared to unlabeled sildenafil (245 nmol/L) [2]. While Sildenafil-d3-1 is an analytical standard, this data underscores the broader impact of deuterium substitution on sildenafil's biological properties, highlighting the importance of precise isotopic labeling for both analytical and potential pharmacological differentiation.

Deuteration Phosphodiesterase Inhibitor Selectivity Potency

Key Applications of Sildenafil-d3-1


Regulated Bioanalytical Method Validation for ANDA/NDA

Sildenafil-d3-1 is the preferred internal standard for validating LC-MS/MS methods intended to support Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) for sildenafil formulations. The FDA's Bioanalytical Method Validation guidance explicitly recommends stable isotope-labeled internal standards to achieve the required accuracy (±15%), precision (≤15% CV), and matrix effect correction [1]. Methods using Sildenafil-d3-1 have demonstrated compliance with these stringent criteria, including acceptable recovery (80.7–127%) and precision (<15% CV) in human matrices, ensuring regulatory acceptance [2][3].

Sensitive Pharmacokinetic Studies in Special Populations

Clinical pharmacokinetic studies in neonates, pediatric patients, and other populations with limited sample volume and low drug concentrations demand exceptional sensitivity and accuracy. Sildenafil-d3-1 enables the validated quantification of sildenafil and N-desmethyl sildenafil down to 1 ng/mL in just 50 µL of plasma [1]. This level of sensitivity, combined with the robust matrix effect correction afforded by the deuterated internal standard, is essential for generating reliable PK data to support dosing recommendations and safety assessments in these vulnerable groups.

Forensic Toxicology and Anti-Doping Screening

The detection and quantification of sildenafil in post-mortem samples or anti-doping specimens require a method that is both highly sensitive and legally defensible. Isotope dilution LC-MS/MS using deuterated sildenafil internal standards (e.g., Sildenafil-d3-1) provides the gold standard for forensic confirmation, as demonstrated by validated methods for whole blood and urine with detection limits ≤0.05 ng/mL [1]. The use of a co-eluting stable isotope-labeled IS ensures that matrix effects from complex post-mortem matrices are fully corrected, providing unequivocal quantitative results that withstand legal scrutiny.

Pharmaceutical QC and Counterfeit Detection

Sildenafil-d3-1 serves as a critical analytical standard for the quality control (QC) testing of sildenafil active pharmaceutical ingredient (API) and finished dosage forms, as well as for screening illicit or counterfeit products. Its use as an internal standard in validated LC-MS/MS methods ensures the accuracy and precision required for content uniformity assays, dissolution testing, and stability studies [1]. Additionally, it is indispensable for forensic laboratories tasked with identifying and quantifying sildenafil and its analogs in seized materials, dietary supplements, and counterfeit medications, providing reliable data for regulatory and law enforcement actions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sildenafil-d3-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.